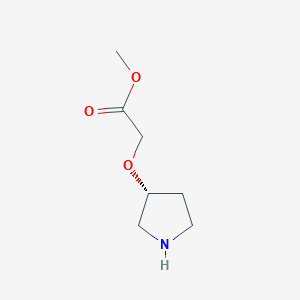
(R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(Pyrrolidin-3-yloxy)-acetic acid methyl ester is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(Pyrrolidin-3-yloxy)-acetic acid methyl ester typically involves the reaction of pyrrolidine with acetic acid derivatives under specific conditions. One common method is the esterification of ®-pyrrolidin-3-yloxyacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
On an industrial scale, the production of ®-(Pyrrolidin-3-yloxy)-acetic acid methyl ester may involve continuous flow processes to enhance efficiency and yield. Catalysts such as immobilized enzymes or heterogeneous acid catalysts can be used to facilitate the esterification process. The use of advanced purification techniques like distillation and crystallization ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-(Pyrrolidin-3-yloxy)-acetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-(Pyrrolidin-3-yloxy)-acetic acid methyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its derivatives may also serve as potential inhibitors or activators of specific enzymes.
Medicine
In medicinal chemistry, ®-(Pyrrolidin-3-yloxy)-acetic acid methyl ester and its derivatives are investigated for their potential therapeutic effects. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-(Pyrrolidin-3-yloxy)-acetic acid methyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it can act as an enzyme inhibitor by occupying the active site and preventing substrate binding. The exact pathways and targets depend on the specific application and derivative used.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidin-2-one: Another pyrrolidine derivative with a lactam structure, used in various pharmaceutical applications.
Pyrrolidine-2,5-dione: Known for its use in the synthesis of bioactive compounds.
Prolinol: A pyrrolidine derivative with applications in asymmetric synthesis.
Uniqueness
®-(Pyrrolidin-3-yloxy)-acetic acid methyl ester is unique due to its specific ester functional group and the ®-configuration, which can impart distinct biological and chemical properties
Propiedades
IUPAC Name |
methyl 2-[(3R)-pyrrolidin-3-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-10-7(9)5-11-6-2-3-8-4-6/h6,8H,2-5H2,1H3/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRMSXVAIYXYCE-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1CCNC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CO[C@@H]1CCNC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{4-Amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B8073120.png)
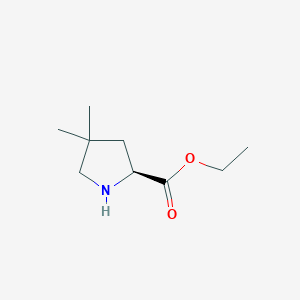

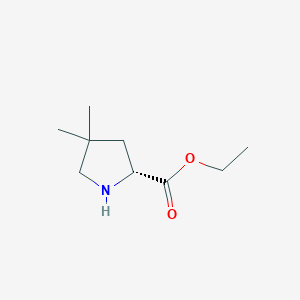

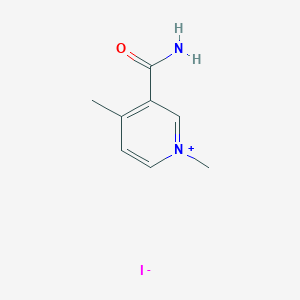
![tert-Butyl (7-aminospiro[3.5]nonan-2-yl)carbamate](/img/structure/B8073164.png)


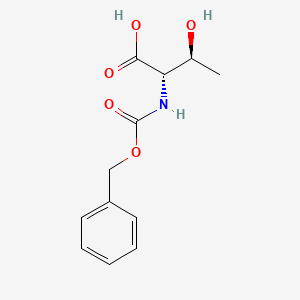
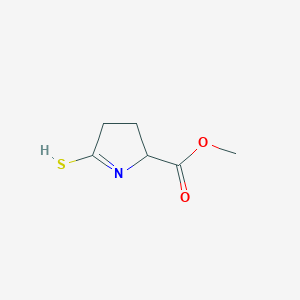


![3-(4-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B8073229.png)
